molecular formula C24H36O4 B1230754 3,7-Dioxocholan-24-oic acid CAS No. 28332-53-8

3,7-Dioxocholan-24-oic acid

Cat. No.: B1230754
CAS No.: 28332-53-8
M. Wt: 388.5 g/mol
InChI Key: IOOKJGQHLHXYEF-LXLZRLDFSA-N
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Description

3,7-Dioxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H36O4. It is known for its role in the metabolism of cholesterol and other sterols. This compound is characterized by the presence of two keto groups at the 3rd and 7th positions of the cholan-24-oic acid structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto groups at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available bile acids. The process includes extraction, purification, and chemical modification steps to achieve the final product. The use of advanced purification techniques such as chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dioxocholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional keto or hydroxyl groups.

    Reduction: Reduction reactions can convert the keto groups back to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated or further oxidized derivatives of this compound .

Scientific Research Applications

3,7-Dioxocholan-24-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dioxocholan-24-oic acid involves its interaction with specific molecular targets in the body. As a bile acid derivative, it plays a role in emulsifying fats and facilitating their absorption in the intestine. It also interacts with nuclear receptors such as the farnesoid X receptor, influencing gene expression related to cholesterol and bile acid metabolism .

Comparison with Similar Compounds

    Cholic acid: A primary bile acid with hydroxyl groups at the 3rd, 7th, and 12th positions.

    Deoxycholic acid: A secondary bile acid with hydroxyl groups at the 3rd and 12th positions.

    Chenodeoxycholic acid: A primary bile acid with hydroxyl groups at the 3rd and 7th positions.

Comparison: 3,7-Dioxocholan-24-oic acid is unique due to the presence of keto groups at the 3rd and 7th positions, which distinguishes it from other bile acids that typically have hydroxyl groups. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17-,18+,19+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKJGQHLHXYEF-LXLZRLDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951025
Record name 3,7-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28332-53-8
Record name 3,7-Dioxocholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028332538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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